molecular formula C22H21N3S B2479385 (E)-3-((3,5-dimethylphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile CAS No. 420823-89-8

(E)-3-((3,5-dimethylphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2479385
CAS RN: 420823-89-8
M. Wt: 359.49
InChI Key: DMEMREIHGKWDFZ-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-((3,5-dimethylphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H21N3S and its molecular weight is 359.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

This compound is part of a broader category of chemicals that have been studied for their unique reactivity and potential in creating novel organic molecules. For instance, the reduction of similar (E)-3-aryl-2-(thiazol-2-yl)acrylonitriles with lithium aluminum hydride has been shown to afford (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives, showcasing the compound's utility in synthetic pathways (Frolov et al., 2005).

Applications in Material Science

Research into thiazole derivatives, like the one , has highlighted their potential as corrosion inhibitors. A study on thiazoles showed their effectiveness in inhibiting copper corrosion in acidic environments, pointing to applications in material protection and preservation (Farahati et al., 2019).

Optical and Electronic Applications

The exploration of thiazole-based compounds for nonlinear optical limiting has also been documented. Designed thiophene dyes, similar in structure to the subject compound, have demonstrated potential in optoelectronic devices aimed at protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan et al., 2018).

Biological Activity and Drug Design

In the realm of medicinal chemistry, compounds bearing a resemblance to (E)-3-((3,5-dimethylphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile have been synthesized and tested for their antifungal properties, highlighting the potential for these molecules in developing new antifungal agents (Gomha & Abdel‐Aziz, 2012).

Photophysical Properties

Studies have also investigated the photophysical properties of thiazole derivatives, focusing on their fluorescent characteristics for potential applications in sensing, imaging, and light-emitting devices. New fluorescent thiazoles designed around a similar core structure have shown a broad range of emission colors and intensities, indicating their suitability for multifunctional applications in both material science and biological imaging (Eltyshev et al., 2021).

properties

IUPAC Name

(E)-3-(3,5-dimethylanilino)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3S/c1-14-7-15(2)9-20(8-14)24-12-19(11-23)22-25-21(13-26-22)18-6-5-16(3)17(4)10-18/h5-10,12-13,24H,1-4H3/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEMREIHGKWDFZ-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC(=C3)C)C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=CC(=C3)C)C)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-((3,5-dimethylphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile

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